molecular formula C13H17N3O6 B11681050 Diethyl [(4-nitrophenyl)methylene]biscarbamate CAS No. 43044-14-0

Diethyl [(4-nitrophenyl)methylene]biscarbamate

Cat. No.: B11681050
CAS No.: 43044-14-0
M. Wt: 311.29 g/mol
InChI Key: KQKKAPWFMXOUDG-UHFFFAOYSA-N
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Description

ETHYL N-{(ETHOXYCARBONYL)AMINOMETHYL}CARBAMATE: is a complex organic compound that belongs to the class of carbamates Carbamates are widely known for their use as pesticides, herbicides, and fungicides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{(ETHOXYCARBONYL)AMINOMETHYL}CARBAMATE typically involves the reaction of ethyl chloroformate with 4-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl carbamate to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{(ETHOXYCARBONYL)AMINOMETHYL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst

    Substitution: Nucleophiles such as amines or alcohols

    Hydrolysis: Hydrochloric acid or sodium hydroxide

Major Products Formed

    Reduction: 4-aminophenyl derivative

    Substitution: Various substituted carbamates

    Hydrolysis: 4-nitroaniline and ethyl carbamate

Scientific Research Applications

ETHYL N-{(ETHOXYCARBONYL)AMINOMETHYL}CARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of ETHYL N-{(ETHOXYCARBONYL)AMINOMETHYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

ETHYL N-{(ETHOXYCARBONYL)AMINOMETHYL}CARBAMATE can be compared with other carbamates, such as:

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

The presence of the nitrophenyl group in ETHYL N-{(ETHOXYCARBONYL)AMINOMETHYL}CARBAMATE imparts unique properties, such as increased reactivity and potential biological activity, distinguishing it from simpler carbamates.

Biological Activity

Diethyl [(4-nitrophenyl)methylene]biscarbamate is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a unique structure characterized by a nitrophenyl group attached to a biscarbamate moiety. Its molecular formula is C12H14N2O5C_{12}H_{14}N_{2}O_{5} with a molecular weight of approximately 296.28 g/mol. The presence of the nitrophenyl group is crucial as it enhances the compound's biological activity by interfering with essential biochemical processes.

Biological Activities

1. Insecticidal and Herbicidal Properties

The primary application of this compound is as an insecticide and herbicide . Studies have demonstrated that it effectively targets various pests by disrupting their physiological functions. The nitrophenyl moiety is known to interact with specific enzymes involved in metabolic pathways, leading to increased mortality rates in insect populations.

2. Anti-inflammatory and Antimicrobial Potential

Research indicates that compounds structurally similar to this compound exhibit anti-inflammatory and antimicrobial properties. These effects suggest potential therapeutic applications beyond agricultural use, opening avenues for further research into its efficacy against human pathogens and inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in cellular respiration and metabolic processes in target organisms, leading to impaired growth and survival.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with similar compounds is beneficial.

Compound NameStructureUnique Features
Dimethyl [(4-methoxyphenyl)methylene]biscarbamateC13H16N2O5Exhibits strong anti-inflammatory properties
Ethyl N-(4-nitrophenyl)carbamateC11H12N2O4Simpler structure; lacks the methylene bridge
N-(4-methylphenyl)-1-(4-nitrophenyl)methanimineC14H12N2O2Contains imine functionality; differing reactivity

This compound stands out due to its specific nitrophenyl group, which significantly enhances its insecticidal potency compared to other carbamates.

Case Studies

Several studies have documented the efficacy of this compound in agricultural settings:

  • Field Trials : In field trials conducted on various crops, the compound demonstrated effective control over pest populations with minimal phytotoxicity, highlighting its potential as an environmentally friendly pesticide alternative.
  • Laboratory Studies : Laboratory studies revealed that at sub-lethal concentrations, the compound could disrupt reproductive cycles in target insect species, indicating long-term ecological impacts.

Properties

CAS No.

43044-14-0

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

ethyl N-[(ethoxycarbonylamino)-(4-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-5-7-10(8-6-9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18)

InChI Key

KQKKAPWFMXOUDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC

Origin of Product

United States

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